molecular formula C10H15N3O2S B561962 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine CAS No. 887352-57-0

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

Cat. No.: B561962
CAS No.: 887352-57-0
M. Wt: 241.309
InChI Key: DUEWMTQRCZUXNM-UHFFFAOYSA-N
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Description

SMILES Notation

The simplified molecular-input line-entry system (SMILES) string is:
CCOC(=O)N1CCC2=C(CC1)SC(=N2)N . This encodes the ethyl ester group (CCOC(=O)), the azepine ring (N1CCC2), and the thiazole moiety (SC(=N2)N).

InChI Key

The International Chemical Identifier (InChI) key is:
InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) . This string details connectivity, stereochemistry, and tautomeric states.

2D and 3D Conformations

The 2D structure (Figure 1) features a bicyclic system:

  • A thiazole ring (positions 1–3) fused to a seven-membered azepine ring (positions 4–10).
  • Substituents include an amino group at position 2 and a carbethoxy group at position 6.

For 3D conformations , computational models (e.g., PubChem’s 3D viewer) show a puckered azepine ring with the thiazole moiety in a planar configuration. The carbethoxy group adopts an equatorial orientation to minimize steric strain.

Properties

IUPAC Name

ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEWMTQRCZUXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652439
Record name Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-57-0
Record name Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethanol Reflux Method

The brominated azepinone intermediate is reacted with thiourea in ethanol under reflux to form the thiazoloazepine core. For example, heating 1-benzyl-5-bromohexahydro-4H-azepin-4-one hydrobromide (77.5 g, 208 mmol) with thiourea (15.8 g, 208 mmol) in ethanol (600 mL) for two hours yields 2-amino-6-benzyl-4,5,7,8-tetrahydro-6H-thiazolo[5,4-d]azepine hydrobromide. The product crystallizes upon cooling and is isolated via vacuum filtration. Free base liberation is achieved by adjusting the aqueous solution to pH 12 with sodium hydroxide, followed by chloroform extraction and evaporation.

Key Parameters :

  • Solvent : Ethanol

  • Temperature : Reflux (~78°C)

  • Reaction Time : 2 hours

  • Yield : 59% (after hydrochloride salt formation)

Melt Reaction Method

In Method B , a solvent-free approach involves heating the brominated azepinone (11 g, 34.6 mmol) with thiourea (3.63 g, 34.6 mmol) at 150–160°C for 10 minutes. The molten mixture is dissolved in water, alkalized, and extracted with chloroform. This method reduces reaction time but requires careful temperature control to prevent decomposition.

Key Parameters :

  • Solvent : None (neat conditions)

  • Temperature : 150–160°C

  • Reaction Time : 10 minutes

  • Yield : 25.5%

Introduction of the N-Carbethoxy Group

The N-carbethoxy functionality is introduced via acylation of the primary amine in the thiazoloazepine core. Ethyl chloroformate is commonly used for this step, reacting with the amine in the presence of a base such as triethylamine. For instance, treating 2-amino-6-benzyl-4,5,7,8-tetrahydro-6H-thiazolo[5,4-d]azepine with ethyl chloroformate in dichloromethane at 0–5°C yields the N-carbethoxy derivative. The reaction is quenched with water, and the product is purified via recrystallization from ethanol-ethyl acetate mixtures.

Key Parameters :

  • Acylating Agent : Ethyl chloroformate

  • Base : Triethylamine

  • Solvent : Dichloromethane

  • Temperature : 0–5°C

  • Yield : 70–85% (estimated from analogous reactions)

Structural Characterization and Analytical Data

Synthesized compounds are validated using spectroscopic and elemental analysis:

  • IR Spectroscopy : Absorption bands at 1678–1694 cm⁻¹ confirm carbonyl groups (C=O).

  • ¹H NMR : Signals at δ 2.39–2.52 (m, 2H) and δ 5.32 (s, 2H) correspond to methylene and amino protons, respectively.

  • Elemental Analysis : Example for C₁₀H₉N₃O₂S: Calculated C 51.05%, H 3.86%, N 17.86%; Found C 50.87%, H 3.79%, N 17.96%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Ethanol RefluxReflux, 2 hours59%High reproducibilityLong reaction time
Melt Reaction150–160°C, 10 minutes25.5%RapidLow yield; decomposition risk
Acylation0–5°C, ethyl chloroformate~80%High functional group toleranceRequires anhydrous conditions

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions may form isomeric byproducts during cyclization.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) could enhance reaction rates but may complicate purification.

  • Catalysis : Lewis acids (e.g., ZnCl₂) might improve cyclization efficiency but are unexplored in current literature.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as dopamine receptors and other neurotransmitter systems . By binding to these receptors, the compound can modulate neurotransmission and influence various neurological processes. The exact pathways involved may include the regulation of dopamine release, inhibition of neurotransmitter reuptake, and modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine is unique due to its specific combination of functional groups and its ability to interact with multiple neurotransmitter systems. This makes it a valuable tool in the study of neurological disorders and the development of new therapeutic agents.

Biological Activity

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS Number: 887352-60-5) is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅N₃O₂S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate
  • SMILES : CCOC(=O)C1Cc2nc(N)sc2CCN1

Research indicates that compounds similar to 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine often interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • Compounds in this class can modulate GPCR activity, influencing pathways related to neurotransmission and hormone regulation .
  • Enzyme Inhibition :
    • Some studies suggest that thiazole derivatives exhibit inhibitory effects on enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Biological Activity and Pharmacological Effects

The biological activity of 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine has been evaluated through various in vitro and in vivo studies:

Antimicrobial Activity

A study assessing the antimicrobial properties of thiazole derivatives indicated that this compound exhibits moderate antibacterial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro assays have demonstrated the potential anticancer properties of the compound against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

  • Case Study on Anticancer Properties :
    A study published in Pharmaceutical Research highlighted the synthesis of various thiazole derivatives and their evaluation for anticancer activity. The results showed that compounds with structural similarities to 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Case Study on GPCR Modulation :
    Another study focused on the modulation of GPCRs by thiazole derivatives. It was found that these compounds could enhance or inhibit receptor activity depending on their structural modifications. This suggests potential therapeutic applications in treating disorders linked to GPCR dysfunctions such as depression and anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise control of conditions. Key steps include:
  • Condensation reactions under alkaline conditions to form the thiazoloazepine core (e.g., using amines and dihalogenated precursors) .
  • Functionalization of the N-carbethoxy group via nucleophilic substitution or oxidation-reduction sequences .
  • Purification via recrystallization (e.g., from ethanol/water mixtures) and validation using HPLC (>95% purity) .
    Critical parameters: Temperature (60–120°C), solvent choice (DMF, toluene), and catalysts (palladium/copper for cross-coupling) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of analytical techniques is required:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., NH2 at δ 6.2–6.8 ppm, thiazole protons at δ 7.1–7.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z ~350–400) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

  • Methodological Answer : The compound’s reactivity stems from:
  • Thiazolo[5,4-d]azepine core : Aromatic heterocycle with electron-rich sulfur and nitrogen atoms, enabling electrophilic substitution .
  • N-carbethoxy group : Acts as a directing group for regioselective functionalization (e.g., hydrolysis to carboxylic acid derivatives) .
  • Amino group : Participates in hydrogen bonding and Schiff base formation .

Q. How is stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Decomposition temperature (>200°C) .
  • Hygroscopicity tests : Weight gain <1% after 72 hours at 40% humidity .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax ~280 nm) .

Q. What preliminary pharmacological screening methods are recommended?

  • Methodological Answer : Initial screening focuses on:
  • In vitro assays : Antimicrobial activity (MIC against S. aureus), cytotoxicity (IC50 in HepG2 cells) .
  • Molecular docking : Binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase domains .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Strategies include:
  • Catalyst optimization : Palladium nanoparticles (0.5 mol%) improve cross-coupling efficiency (yield increase from 60% to 85%) .
  • Solvent engineering : Switching from DMF to ionic liquids reduces side reactions (e.g., dimerization) .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce reaction time by 30% .

Q. What mechanisms underlie its biological activity in inflammation models?

  • Methodological Answer : Mechanistic studies involve:
  • Enzyme inhibition assays : COX-2 inhibition (IC50 < 10 µM) via competitive binding .
  • Transcriptomic profiling : RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Metabolite tracking : LC-MS/MS detects sulfoxide derivatives as active metabolites .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Address discrepancies via:
  • Structural analogs comparison : Test thiazolopyrimidine derivatives (e.g., methyl vs. ethyl substituents) to isolate activity trends .
  • Dose-response reevaluation : Ensure linearity in the 1–100 µM range; non-linear effects may indicate off-target interactions .
  • Batch purity verification : Impurities >5% (e.g., unreacted intermediates) can skew results .

Q. What computational models predict its pharmacokinetic properties?

  • Methodological Answer : Use in silico tools:
  • ADMET prediction : SwissADME for bioavailability (TPSA >80 Ų indicates poor membrane permeability) .
  • Molecular dynamics simulations : GROMACS to model binding stability with COX-2 (RMSD < 2.0 Å over 100 ns) .
  • QSAR modeling : Correlate logP values (1.5–2.5) with cytotoxicity .

Q. How to design derivatives for enhanced metabolic stability?

  • Methodological Answer :
    Derivative design strategies:
  • Bioisosteric replacement : Swap carbethoxy with trifluoromethyl groups to reduce CYP450-mediated oxidation .
  • Prodrug synthesis : Mask the amino group as an acetylated precursor for controlled release .
  • Stability assays : Microsomal incubation (human liver microsomes) to measure t1/2 improvements (>2 hours) .

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